

# Fentiazac versus diclofenac sodium: a comparative efficacy study

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## Compound of Interest

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## Fentiazac vs. Diclofenac Sodium: A Comparative Efficacy Study

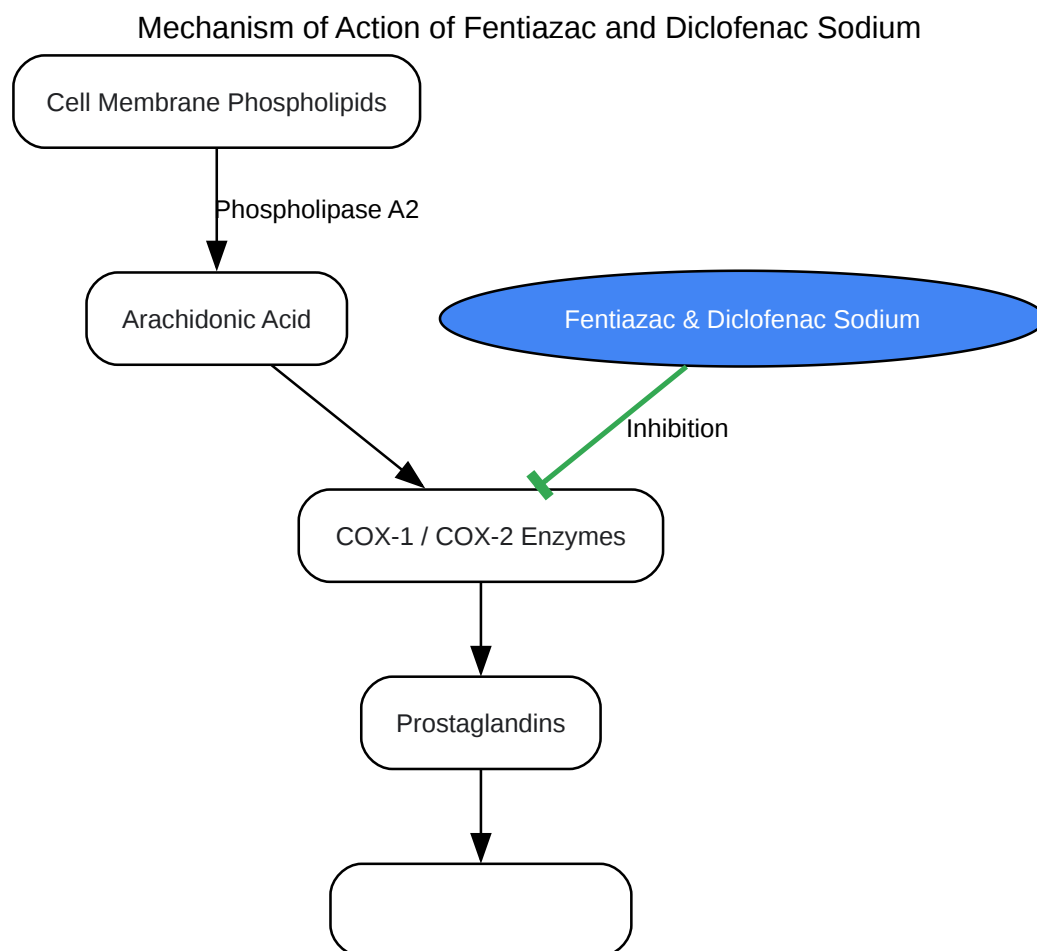
A detailed comparison for researchers, scientists, and drug development professionals.

**Fentiazac** and diclofenac sodium are both non-steroidal anti-inflammatory drugs (NSAIDs) utilized for their analgesic and anti-inflammatory properties. While diclofenac sodium is a widely recognized and prescribed NSAID, **fentiazac** is a lesser-known compound of the same class. This guide provides an objective comparison of their efficacy, supported by available experimental data, to inform research and drug development endeavors.

## Mechanism of Action: A Shared Pathway

Both **fentiazac** and diclofenac sodium exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever. By blocking the COX-1 and COX-2 enzymes, these drugs reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.

The generalized signaling pathway for the anti-inflammatory action of NSAIDs like **fentiazac** and diclofenac is illustrated below.



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Caption: Inhibition of COX enzymes by **Fentiazac** and Diclofenac.

## Comparative Efficacy: Insights from a Clinical Trial

A multi-centre, double-blind, parallel-group clinical trial provides the most direct comparison of the efficacy and safety of **fentiazac** and diclofenac sodium. The study focused on patients with peri-arthritis of the shoulder, a common musculoskeletal condition characterized by pain and stiffness.

## Experimental Protocol

**Study Design:** A double-blind, parallel-group, multi-centre randomized controlled trial.

**Participants:** The study enrolled 38 patients diagnosed with peri-arthritis of the shoulder. The patients were randomly assigned to one of two treatment groups.

**Intervention:**

- **Fentiazac** Group (n=19): Received 200 mg of **fentiazac** orally, twice daily (total daily dose of 400 mg).
- **Diclofenac Sodium** Group (n=19): Received 50 mg of diclofenac sodium orally, twice daily (total daily dose of 100 mg).

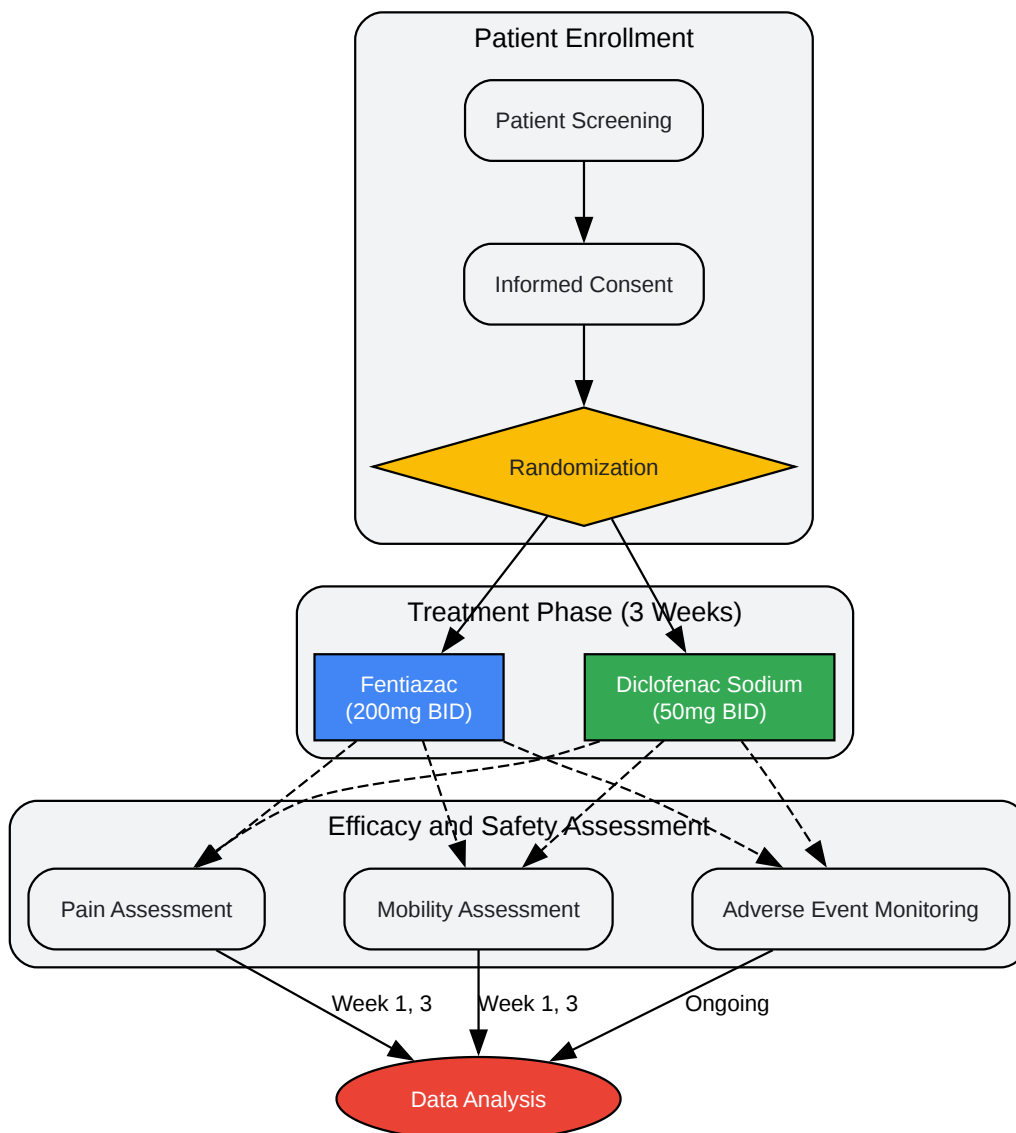
**Duration of Treatment:** 3 weeks.

**Outcome Measures:**

- **Primary Efficacy Endpoints:**
  - Pain severity at rest and on movement, assessed using observers' verbal rating scales.
  - Shoulder mobility, including abduction, external rotation, retroversion, and anteversion.
- **Secondary Efficacy Endpoint:** Global effectiveness of the treatment, reported by the patients on a verbal rating scale.
- **Safety Endpoint:** Incidence and nature of adverse effects reported by the patients.

The workflow for this comparative clinical trial is outlined in the diagram below.

## Experimental Workflow: Fentiazac vs. Diclofenac Sodium

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Caption: Workflow of the comparative clinical trial.

## Data Presentation

The results of the comparative study indicated that both **fentiazac** and diclofenac sodium were effective in managing the symptoms of peri-arthritis of the shoulder.

Efficacy:

- Both treatment groups showed a significant decrease in pain severity, both at rest and on movement, by the end of the first week of treatment.[\[1\]](#)
- Significant improvements in shoulder mobility, including abduction, external rotation, retroversion, and anteversion, were observed in both groups.[\[1\]](#)
- Patients in both groups reported an improvement in the global effectiveness of the treatment at week 1.[\[1\]](#)
- Importantly, there were no statistically significant differences in any of the efficacy variables between the **fentiazac** and diclofenac sodium treatment groups.[\[1\]](#)

Safety and Tolerability: The adverse effects reported in the study were primarily gastrointestinal in nature.

Adverse Effect Profile	Fentiazac (400 mg/day)	Diclofenac Sodium (100 mg/day)
Patients Reporting Adverse Effects	5 (26%)	4 (21%)
Nature of Adverse Effects	Mostly gastro-intestinal	Mostly gastro-intestinal
Withdrawals due to Adverse Effects	1 (rash)	2 (1 rash, 1 pruritus)

Data from the multi-centre, double-blind comparative study.[\[1\]](#)

## Conclusion

Based on the available comparative data, **fentiazac** (at a daily dose of 400 mg) and diclofenac sodium (at a daily dose of 100 mg) demonstrate comparable efficacy in reducing pain and improving mobility in patients with peri-arthritis of the shoulder.[1] Both drugs were effective within the first week of treatment. The incidence of adverse effects, predominantly gastrointestinal, was also similar between the two groups.[1]

For researchers and drug development professionals, these findings suggest that **fentiazac** could be a viable alternative to diclofenac sodium for inflammatory conditions. However, it is important to note that this conclusion is based on a single comparative study in a specific patient population. Further large-scale clinical trials across various inflammatory conditions would be necessary to establish a more comprehensive comparative profile of these two NSAIDs.

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## References

- 1. The efficacy and safety of fentiazac and diclofenac sodium in peri-arthritis of the shoulder: a multi-centre, double-blind comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
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